molecular formula C21H30O5 B145536 5-BETA-DIHYDROCORTISONE CAS No. 68-54-2

5-BETA-DIHYDROCORTISONE

Cat. No.: B145536
CAS No.: 68-54-2
M. Wt: 362.5 g/mol
InChI Key: YCLWEYIBFOLMEM-FNLRALKVSA-N
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Description

5-BETA-DIHYDROCORTISONE, also known as 17alpha,21-Dihydroxy-5beta-pregnane-3,11,20-trione, is a steroid hormone derivative. It is part of the C21 steroid family, which includes glucocorticoids and mineralocorticoids. This compound plays a significant role in various biological processes, particularly in the metabolism of cortisol and other corticosteroids .

Mechanism of Action

5-Dihydrocortisone, also known as 5beta-Dihydrocortisone or 4,5beta-Dihydrocortisone, is an endogenous steroid . This compound has a significant role in the human body, and understanding its mechanism of action can provide insights into its therapeutic potential and physiological significance.

Target of Action

The primary target of 5-Dihydrocortisone is the glucocorticoid receptor . This receptor mediates changes in gene expression that lead to multiple downstream effects over hours to days .

Mode of Action

5-Dihydrocortisone binds to the glucocorticoid receptor, forming a receptor-ligand complex . This complex then translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes . The binding of 5-Dihydrocortisone to the glucocorticoid receptor leads to decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation .

Biochemical Pathways

5-Dihydrocortisone is formed from cortisone by 5β-reductase . It is part of the complex metabolic pathways of steroids, contributing to the regulation of steroid metabolism .

Pharmacokinetics

Hydrocortisone has an oral bioavailability of 96 ± 20% . It is metabolized by 11β-Hydroxysteroid dehydrogenases, among others . The elimination half-life of hydrocortisone is 1.2–2.0 hours .

Result of Action

The binding of 5-Dihydrocortisone to the glucocorticoid receptor leads to anti-inflammatory and anti-apoptotic effects . It also improves vascular functions and has anti-oxidative stress properties .

Action Environment

The action, efficacy, and stability of 5-Dihydrocortisone can be influenced by various environmental factors. For instance, the potential abuse of corticosteroids could interfere with the cortisol metabolism, due to negative feedback on the hypothalamus-hypophysis-adrenal axis .

Biochemical Analysis

Biochemical Properties

5-Dihydrocortisone is a metabolite of cortisone, produced through the action of the enzyme 5beta-reductase (AKR1D1) in the liver . This enzyme catalyzes the reduction of the double bond between the 4th and 5th carbon atoms of cortisone, resulting in the formation of 5-Dihydrocortisone. The compound interacts with various enzymes and proteins, including 11beta-hydroxysteroid dehydrogenase, which further converts it into other metabolites . These interactions are crucial for maintaining the balance of steroid hormones in the body and regulating metabolic processes.

Cellular Effects

5-Dihydrocortisone influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the hypothalamus-hypophysis-adrenal axis, which plays a critical role in the body’s response to stress . Additionally, 5-Dihydrocortisone can modulate the activity of glucocorticoid receptors, thereby influencing the expression of genes involved in inflammation, immune response, and metabolism . These effects highlight the compound’s importance in maintaining cellular homeostasis and responding to physiological changes.

Molecular Mechanism

At the molecular level, 5-Dihydrocortisone exerts its effects through binding interactions with glucocorticoid receptors and other biomolecules. The compound can act as an agonist or antagonist, depending on the context, and modulate the activity of these receptors . This modulation leads to changes in gene expression, enzyme activity, and cellular signaling pathways. For example, 5-Dihydrocortisone can inhibit the activity of pro-inflammatory cytokines, thereby reducing inflammation and promoting tissue repair .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Dihydrocortisone can vary over time. The compound is relatively stable under standard conditions, but its activity can be influenced by factors such as temperature, pH, and the presence of other biomolecules . Long-term studies have shown that 5-Dihydrocortisone can have sustained effects on cellular function, including alterations in gene expression and metabolic activity . These findings underscore the importance of considering temporal dynamics when studying the compound’s effects in vitro and in vivo.

Dosage Effects in Animal Models

The effects of 5-Dihydrocortisone in animal models are dose-dependent. At low doses, the compound can have beneficial effects, such as reducing inflammation and promoting tissue repair . At high doses, 5-Dihydrocortisone can cause adverse effects, including toxicity and disruption of metabolic processes . These dose-dependent effects highlight the need for careful consideration of dosage when using 5-Dihydrocortisone in research and therapeutic applications.

Metabolic Pathways

5-Dihydrocortisone is involved in several metabolic pathways, including the metabolism of steroid hormones. The compound is produced from cortisone through the action of 5beta-reductase and can be further metabolized by enzymes such as 11beta-hydroxysteroid dehydrogenase . These metabolic pathways are essential for regulating the levels of active and inactive steroid hormones in the body and maintaining metabolic homeostasis .

Transport and Distribution

Within cells and tissues, 5-Dihydrocortisone is transported and distributed through interactions with transporters and binding proteins . The compound can bind to corticosteroid-binding globulin and serum albumin, which facilitate its transport in the bloodstream and its distribution to target tissues . These interactions are crucial for ensuring that 5-Dihydrocortisone reaches its sites of action and exerts its effects on cellular function.

Subcellular Localization

The subcellular localization of 5-Dihydrocortisone is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on cellular processes . For example, 5-Dihydrocortisone can localize to the nucleus, where it interacts with glucocorticoid receptors and modulates gene expression . These localization patterns are essential for understanding the compound’s mechanism of action and its role in cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BETA-DIHYDROCORTISONE typically involves the reduction of cortisone or cortisol. One common method is the catalytic hydrogenation of cortisone using palladium on carbon (Pd/C) as a catalyst under hydrogen gas. The reaction is carried out in an organic solvent such as ethanol or methanol at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-BETA-DIHYDROCORTISONE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-BETA-DIHYDROCORTISONE has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Cortisone
  • Cortisol
  • Prednisolone
  • 5beta-Dihydrocortisol
  • Tetrahydrocortisone

Uniqueness

5-BETA-DIHYDROCORTISONE is unique due to its specific structure and the presence of hydroxyl groups at the 17 and 21 positions. This structural uniqueness allows it to participate in specific biochemical pathways and reactions that are distinct from other similar compounds .

Properties

IUPAC Name

(5R,8S,9S,10S,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,4,5,6,7,8,9,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12,14-15,18,22,26H,3-11H2,1-2H3/t12-,14+,15+,18-,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCLWEYIBFOLMEM-FNLRALKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)CC1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70987415
Record name 5beta-Dihydrocortisone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70987415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 17a,21-Dihydroxy-5b-pregnane-3,11,20-trione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006758
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

68-54-2
Record name (5β)-17,21-Dihydroxypregnane-3,11,20-trione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Dihydrocortisone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5beta-Dihydrocortisone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70987415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIHYDROCORTISONE, (5.BETA.)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6F8SZ90823
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 17a,21-Dihydroxy-5b-pregnane-3,11,20-trione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006758
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The study mentions that 5-Dihydrocortisone was found at higher concentrations in the plasma of anoestrous sows compared to oestrous sows. What is the potential significance of this finding?

A1: While the study itself does not delve into the specific mechanisms or implications of elevated 5-Dihydrocortisone in anoestrous sows, this finding suggests a potential correlation between this metabolite and the regulation of the oestrous cycle in pigs. [] Further research is needed to determine whether 5-Dihydrocortisone plays a direct role in the biological processes governing oestrous or if its increased presence is a consequence of other physiological differences between the two groups of sows. This finding highlights the need for targeted investigations into the function and activity of 5-Dihydrocortisone within the context of reproductive physiology in pigs.

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